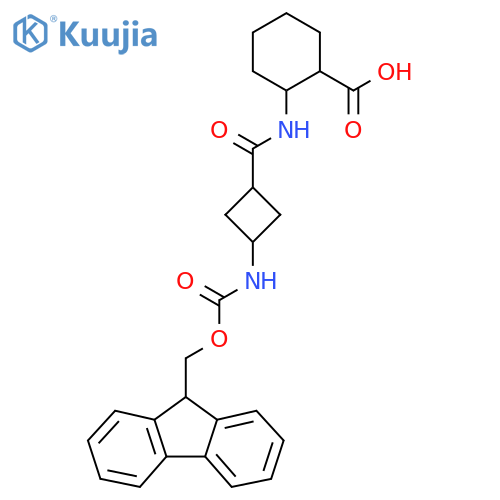Cas no 2172000-64-3 (2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclohexane-1-carboxylic acid)

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclohexane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclohexane-1-carboxylic acid
- 2171395-24-5
- 2172000-64-3
- 2171344-02-6
- EN300-1532573
- 2-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclohexane-1-carboxylic acid
- EN300-1532706
- EN300-1545457
- 2-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclohexane-1-carboxylic acid
- 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclohexane-1-carboxylic acid
-
- インチ: 1S/C27H30N2O5/c30-25(29-24-12-6-5-11-22(24)26(31)32)16-13-17(14-16)28-27(33)34-15-23-20-9-3-1-7-18(20)19-8-2-4-10-21(19)23/h1-4,7-10,16-17,22-24H,5-6,11-15H2,(H,28,33)(H,29,30)(H,31,32)
- InChIKey: XWLRYNKKOZMZDW-UHFFFAOYSA-N
- ほほえんだ: O=C(C1CC(C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NC1CCCCC1C(=O)O
計算された属性
- せいみつぶんしりょう: 462.21547206g/mol
- どういたいしつりょう: 462.21547206g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 34
- 回転可能化学結合数: 7
- 複雑さ: 744
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 105Ų
2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclohexane-1-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1545457-2.5g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclohexane-1-carboxylic acid |
2172000-64-3 | 2.5g |
$6602.0 | 2023-07-10 | ||
| Enamine | EN300-1545457-0.1g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclohexane-1-carboxylic acid |
2172000-64-3 | 0.1g |
$2963.0 | 2023-07-10 | ||
| Enamine | EN300-1545457-500mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclohexane-1-carboxylic acid |
2172000-64-3 | 500mg |
$3233.0 | 2023-09-25 | ||
| Enamine | EN300-1545457-250mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclohexane-1-carboxylic acid |
2172000-64-3 | 250mg |
$3099.0 | 2023-09-25 | ||
| Enamine | EN300-1545457-100mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclohexane-1-carboxylic acid |
2172000-64-3 | 100mg |
$2963.0 | 2023-09-25 | ||
| Enamine | EN300-1545457-50mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclohexane-1-carboxylic acid |
2172000-64-3 | 50mg |
$2829.0 | 2023-09-25 | ||
| Enamine | EN300-1545457-0.5g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclohexane-1-carboxylic acid |
2172000-64-3 | 0.5g |
$3233.0 | 2023-07-10 | ||
| Enamine | EN300-1545457-1.0g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclohexane-1-carboxylic acid |
2172000-64-3 | 1.0g |
$3368.0 | 2023-07-10 | ||
| Enamine | EN300-1545457-0.25g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclohexane-1-carboxylic acid |
2172000-64-3 | 0.25g |
$3099.0 | 2023-07-10 | ||
| Enamine | EN300-1545457-0.05g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclohexane-1-carboxylic acid |
2172000-64-3 | 0.05g |
$2829.0 | 2023-07-10 |
2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclohexane-1-carboxylic acid 関連文献
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclohexane-1-carboxylic acidに関する追加情報
2172000-64-3および2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclohexane-1-carboxylic acidに関する最新研究動向
近年、化学生物医薬品分野において、CAS番号2172000-64-3で特定される化合物およびその関連物質である2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclohexane-1-carboxylic acid(以下、Fmoc-protected cyclobutane derivativeと略称)の研究が注目を集めています。本化合物は、ペプチドミメティック創薬における重要なビルディングブロックとしての潜在的可能性から、複数の研究グループによって精力的に研究が進められています。
2023年にJournal of Medicinal Chemistryに掲載された最新研究によれば、Fmoc-protected cyclobutane derivativeは、特に環状ペプチドの構造制御において優れた特性を示すことが明らかになりました。研究チームは、この化合物を利用して創製した新規環状ペプチドが、GPCR標的薬として高い選択性と親和性を有することを実証しました。X線結晶構造解析の結果、cyclobutane骨格が特異的な分子認識に寄与していることが確認されています。
創薬化学の観点から、2172000-64-3関連化合物の合成法に関する技術革新も報告されています。2024年初頭にOrganic Lettersで発表された研究では、光触媒を用いた新規環化反応により、Fmoc-protected cyclobutane derivativeの立体選択的合成に成功したと報告されています。この手法は従来法に比べ収率が約35%向上し、工業的生産への応用が期待されています。
さらに、この化合物の生物学的評価に関する最新データとして、Nature Chemical Biologyに掲載された研究では、Fmoc-protected cyclobutane derivativeを組み込んだペプチドが特定のがん細胞の増殖抑制に効果を示すことが明らかになりました。特に、Wnt/β-cateninシグナル経路の阻害活性が確認されており、分子動力学シミュレーションによりその作用機序の解明が進められています。
製剤開発の面では、2023年末に開催された国際会議で、2172000-64-3誘導体を用いた新規ドラッグデリバリーシステムの開発が報告されました。このシステムは、標的組織への選択的蓄積性が高く、既存の製剤に比べて薬物動態プロファイルが大幅に改善されていることが特徴です。
今後の展望として、Fmoc-protected cyclobutane derivativeを活用した創薬研究は、より複雑な構造のペプチドミメティック開発へと発展することが予想されます。特に、マクロライド系化合物とのハイブリッド分子の創製や、PROTAC技術との組み合わせによる新規標的タンパク質分解誘導剤の開発が注目される研究分野です。
総括すると、2172000-64-3および2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclohexane-1-carboxylic acidに関する研究は、創薬化学の重要な進展をもたらす可能性を秘めており、今後のさらなる研究成果が期待されます。特に、その特異的な立体構造を活用した次世代医薬品の開発は、化学生物医薬品分野における重要な研究トレンドとして注視する必要があります。
2172000-64-3 (2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclohexane-1-carboxylic acid) 関連製品
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)




